6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chloro and fluorophenyl substituents, which enhance its chemical reactivity and potential for diverse applications. The combination of these substituents provides a distinct electronic environment that can influence its interactions with molecular targets and its overall biological activity .
Properties
Molecular Formula |
C14H8ClFN2O |
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Molecular Weight |
274.68 g/mol |
IUPAC Name |
6-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H8ClFN2O/c15-10-4-5-13-17-14(12(8-19)18(13)7-10)9-2-1-3-11(16)6-9/h1-8H |
InChI Key |
SGPFIWGWYPTAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N3C=C(C=CC3=N2)Cl)C=O |
Origin of Product |
United States |
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